(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid can be achieved through multiple pathways. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . This method is efficient for aliphatic amines but may require alternative pathways for aromatic amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the reaction rate and selectivity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar applications in pharmaceuticals and materials science.
1H-1,2,4-Triazole-3-carboxylic acid: A compound with a carboxylic acid group, used in the synthesis of antiviral and antitumor agents.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A hybrid compound with anticancer properties.
Uniqueness
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a triazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1 |
InChI Key |
CAPORZWUTKSILW-GSVOUGTGSA-N |
Isomeric SMILES |
C1=NNC(=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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